5-Methyl-2-(3-nitrophenyl)benzoic acid
Description
Properties
IUPAC Name |
5-methyl-2-(3-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-5-6-12(13(7-9)14(16)17)10-3-2-4-11(8-10)15(18)19/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIAXZWTYADBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690044 | |
| Record name | 4-Methyl-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-63-1 | |
| Record name | 4-Methyl-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Nitration of Biphenyl Precursors
The introduction of a nitro group at the meta position of a phenyl ring attached to a benzoic acid scaffold requires careful consideration of directing effects. In US3987113A , nitration of sulfonated di-m-cresyl carbonate using mixed acid (HNO₃/H₂SO₄) at –15°C to 20°C achieves regioselective nitro-group placement. Analogously, nitrating 2-phenyl-5-methylbenzoic acid derivatives could exploit the electron-withdrawing nature of the carboxylic acid group to direct nitration to the meta position of the pendant phenyl ring.
Key Parameters:
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Nitrating Agent : Mixed acid (HNO₃:H₂SO₄ = 1:2 molar ratio).
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
Boronic Acid Coupling
A two-step approach involves synthesizing 2-bromo-5-methylbenzoic acid followed by coupling with 3-nitrophenylboronic acid. This method leverages palladium catalysis to form the biaryl bond.
Reaction Conditions:
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
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Base : Na₂CO₃ or K₂CO₃.
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Solvent : Dimethoxyethane (DME) or toluene/water mixture.
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Temperature : 80–100°C under reflux.
Example Protocol:
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2-Bromo-5-methylbenzoic acid (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq) are combined with Pd(PPh₃)₄ (5 mol%) in DME/H₂O.
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The mixture is refluxed for 12–24 hours.
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Post-coupling, the nitro group remains intact, avoiding reduction side reactions.
Oxidation of Methyl-Substituted Intermediates
Potassium Permanganate-Mediated Oxidation
Converting a methyl group to a carboxylic acid on the benzoic acid core is critical. In US3987113A , hydrolysis at 110–170°C with H₂SO₄ facilitates de-sulfonation and phenol formation. For oxidation, KMnO₄ in acidic or basic conditions is standard:
Conditions:
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Oxidizing Agent : KMnO₄ (3.0 eq).
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Solvent : H₂O or acetone/H₂O.
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Temperature : 60–100°C.
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Reaction Time : 6–12 hours.
Challenges:
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Over-oxidation to CO₂ if conditions are too harsh.
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Competing side reactions with nitro groups (rare under controlled pH).
Integrated Synthetic Pathways
Pathway 1: Sequential Nitration and Oxidation
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Starting Material : 2-Phenyl-5-methyltoluene.
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Nitration : Mixed acid at 0°C → 2-(3-nitrophenyl)-5-methyltoluene.
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Oxidation : KMnO₄/H₂SO₄ → 5-methyl-2-(3-nitrophenyl)benzoic acid.
Pathway 2: Coupling Followed by Functionalization
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Suzuki Coupling : 2-Bromo-5-methylbenzoic acid + 3-nitrophenylboronic acid.
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Purification : Column chromatography or recrystallization.
Comparative Analysis of Methods
Optimization Challenges and Solutions
Regioselectivity in Nitration
The electron-withdrawing carboxylic acid group directs nitration to the meta position of the adjacent phenyl ring. However, steric hindrance from the methyl group at position 5 may reduce yields. Using bulkier nitrating agents (e.g., acetyl nitrate) or low temperatures (–10°C) improves selectivity.
Catalyst Degradation in Coupling
Palladium catalysts are sensitive to nitro groups. Adding phosphine ligands (e.g., P(o-tol)₃) stabilizes the catalyst and prevents precipitation.
Industrial-Scale Considerations
Cost-Effectiveness
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Nitration Pathway : Lower cost due to inexpensive reagents but requires stringent temperature control.
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Suzuki Coupling : Higher catalyst costs offset by superior yields and scalability.
Waste Management
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Neutralization of spent mixed acid (H₂SO₄/HNO₃) generates sulfate/nitrate salts, necessitating recycling protocols.
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MnO₂ byproducts from KMnO₄ oxidation require filtration and safe disposal.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-nitrophenyl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst
Substitution: Halogens (e.g., chlorine), Lewis acids (e.g., aluminum chloride)
Esterification: Alcohols (e.g., methanol), Acid catalysts (e.g., sulfuric acid)
Major Products Formed
Reduction: 5-Methyl-2-(3-aminophenyl)benzoic acid
Substitution: Halogenated derivatives of 5-Methyl-2-(3-nitrophenyl)benzoic acid
Esterification: Methyl 5-Methyl-2-(3-nitrophenyl)benzoate
Scientific Research Applications
5-Methyl-2-(3-nitrophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-nitrophenyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Structural Analogs with Nitroaryl Substitutions
4-(3-Nitrobenzyloxy)-benzoic Acid Methyl Ester ()
- Structure : A nitrobenzyloxy group at the 4-position of the benzoic acid methyl ester.
- Synthesis : Prepared via nucleophilic substitution (3-nitrobenzyl chloride + methyl 4-hydroxybenzoate) in DMF with K₂CO₃, yielding 82% .
- Comparison : The nitro group here is part of a benzyloxy substituent, differing from the direct phenyl linkage in the target compound. This ether linkage may reduce electron-withdrawing effects compared to a directly attached nitrophenyl group.
2-({4-Nitrobenzoyl}amino)-3-methylbenzoic Acid ()
- Structure : A 4-nitrobenzamide group at the 2-position and a methyl group at the 3-position.
- Properties: Molecular weight 300.27 g/mol.
Analogs with Bioactive Substituents
5-Methyl-2-(4'-Methylbenzoyloxy)benzoic Acid ()
- Structure : A 4-methylbenzoyloxy group at the 2-position.
- Synthesis : Synthesized via reaction of 5-methyl salicylic acid with 4-methylbenzoyl chloride in THF (54.6% yield).
- Bioactivity : Demonstrated analgesic activity (ED₅₀ = 81.67 mg/kg) comparable to aspirin (ED₅₀ = 87.87 mg/kg) in mice .
Thymol-Based Benzamides ()
- Structure : Benzamides with thymol-derived substituents.
- Bioactivity : Exhibited antioxidant activity (IC₅₀ = 11.30 µM) superior to ascorbic acid (IC₅₀ = 24.20 µM) via DPPH assay. Molecular docking suggested inhibition of heme oxygenase-1 .
Substituent Effects on Reactivity and Yield
Copper-promoted cyclization of substituted 2-(3-oxoalkyl)benzoic acids () highlights substituent-dependent yields:
- Electron-donating groups (e.g., methyl, methoxy) at meta/para positions improved yields (49–85%), while ortho substitutions reduced efficiency.
- Nitro groups , being electron-withdrawing, might hinder similar cyclization reactions unless balanced by activating groups .
Physicochemical and Functional Comparisons
Q & A
Q. What are the optimized synthetic pathways for 5-methyl-2-(3-nitrophenyl)benzoic acid, and how can reaction conditions (e.g., solvent, catalyst) influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the 3-nitrophenyl group to the methyl-substituted benzoic acid backbone. For example, using Pd-catalyzed cross-coupling reactions with aryl boronic acids can achieve regioselective attachment. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) critically affect reaction efficiency. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can researchers confirm the purity and structural integrity of 5-methyl-2-(3-nitrophenyl)benzoic acid?
- Methodological Answer : Combine analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups).
- X-ray crystallography : Resolve crystal packing and verify intramolecular hydrogen bonding between carboxylic acid and nitro groups .
Q. What solubility challenges arise with 5-methyl-2-(3-nitrophenyl)benzoic acid, and how can they be addressed in aqueous reaction systems?
- Methodological Answer : The compound’s poor water solubility (due to hydrophobic methyl and nitro groups) can hinder biological assays. Use co-solvents like DMSO (≤5% v/v) or employ micellar encapsulation with surfactants (e.g., Tween-80). Alternatively, synthesize water-soluble salts (e.g., sodium or ammonium carboxylate derivatives) .
Advanced Research Questions
Q. How does the nitro group’s electronic effects influence the reactivity of 5-methyl-2-(3-nitrophenyl)benzoic acid in electrophilic substitution reactions?
- Methodological Answer : The nitro group is a strong meta-directing, electron-withdrawing group. In electrophilic reactions (e.g., nitration or halogenation), substitutions occur preferentially at the 5-methylbenzoic acid’s para position relative to the carboxylic acid. Computational modeling (DFT studies) can predict charge distribution and reactive sites .
Q. What strategies mitigate competing side reactions (e.g., decarboxylation) during high-temperature synthesis of this compound?
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of 5-methyl-2-(3-nitrophenyl)benzoic acid?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Perform orthogonal bioassays (e.g., enzyme inhibition vs. cell viability) and validate purity via LC-MS. Cross-reference crystallographic data (e.g., Cambridge Structural Database) to confirm structural homogeneity .
Q. What role does steric hindrance from the methyl group play in modulating intermolecular interactions in solid-state structures?
- Methodological Answer : The methyl group disrupts π-π stacking of aromatic rings, favoring hydrogen-bonded dimers between carboxylic acid groups. Use powder XRD or DSC to analyze polymorphism and thermal stability. Compare with analogues lacking the methyl group to isolate steric effects .
Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of nitro group reduction products in biological systems.
- Advanced Materials : Explore coordination chemistry with transition metals for catalytic applications.
- Computational Modeling : Develop QSAR models to predict bioactivity based on substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
